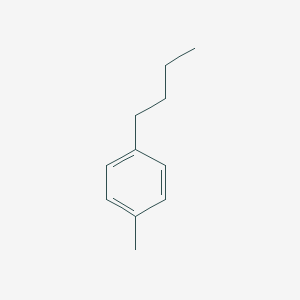

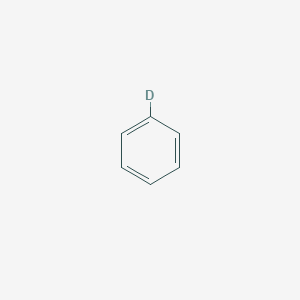

deuteriobenceno

Descripción general

Descripción

- Actúa como agonista tanto del receptor de dopamina D1 como del receptor de dopamina D2.

- El compuesto fue desarrollado inicialmente por Nichi-Iko Pharmaceutical Co., Ltd. .

- Sus aplicaciones terapéuticas abarcan diversas áreas, incluidas las enfermedades del sistema nervioso, la endocrinología y las enfermedades cardiovasculares.

BAM-1110: (nombre químico: (5R,8R,10R)-8-(1,2,4-Triazol-1-ilmetil)-6-metilergolilina) es un fármaco de molécula pequeña.

Aplicaciones Científicas De Investigación

- BAM-1110 se ha estudiado por sus efectos sobre la hiperreflexia del detrusor en monos cynomolgus parkinsonianos .

- Sus posibles aplicaciones se extienden a campos como la química, la biología, la medicina y la industria.

Mecanismo De Acción

- El mecanismo del compuesto implica la unión a los receptores de dopamina D1 y D2.

- Estos receptores desempeñan funciones cruciales en la modulación de la neurotransmisión y las vías de señalización.

- Se necesitan más investigaciones para obtener más detalles sobre los objetivos moleculares y las vías específicas.

Análisis Bioquímico

Biochemical Properties

Deuteriobenzene interacts with various enzymes, proteins, and other biomolecules. The deuteration effects on proteins revealed that the temperature of thermal denaturation of protein is lower in deuterated proteins than in normal proteins . Deuteriobenzene can undergo all the same reactions its normal analogue will, just a little more slowly due to the kinetic isotope effect .

Cellular Effects

The increased atomic weight of deuterium relative to protium means that the melting point of deuteriobenzene is about 1.3 °C higher than that of the nondeuterated analogue .

Molecular Mechanism

The molecular mechanism of deuteriobenzene involves the kinetic isotope effect (KIE), where the reaction rate of a C−D bond can be slower than the rate for the corresponding C−H bond . This type of KIE has often been used to probe chemical reaction mechanisms .

Temporal Effects in Laboratory Settings

It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

Dosage Effects in Animal Models

It is known that deuteriobenzene is used in the synthesis of molecules containing a deuterated phenyl group .

Metabolic Pathways

It is known that deuteriobenzene can undergo all the same reactions its normal analogue will, just a little more slowly due to the kinetic isotope effect .

Transport and Distribution

It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

Subcellular Localization

It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para BAM-1110 no están fácilmente disponibles en el dominio público.

- Los métodos de producción industrial también permanecen sin revelar.

Análisis De Reacciones Químicas

- Es probable que BAM-1110 experimente diversas reacciones debido a su actividad dopaminérgica.

- Los reactivos y condiciones comunes utilizados en estas reacciones no están explícitamente documentados.

- Los principales productos formados a partir de estas reacciones permanecen sin especificar.

Comparación Con Compuestos Similares

- La singularidad de BAM-1110 radica en su actividad agonista dual en los receptores D1 y D2.

- Compuestos similares, como dihidrexidina (DHX) y SKF 38393 , se han investigado por su agonismo del receptor D1 .

- El perfil distinto de BAM-1110 lo diferencia de otros compuestos.

Propiedades

IUPAC Name |

deuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149812 | |

| Record name | (2H)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-89-4 | |

| Record name | Benzene-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H)Benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzene-d6?

A1: Benzene-d6 has a molecular formula of C6D6 and a molecular weight of 84.16 g/mol.

Q2: How does deuteration impact the spectroscopic properties of benzene?

A2: Deuteration leads to observable changes in various spectroscopic techniques. For instance, it induces a downfield shift in the 1H NMR spectrum due to the deuterium isotope effect []. In vibrational spectroscopy, deuteration causes shifts in vibrational frequencies, particularly noticeable in infrared and Raman spectra. This property proves useful in studying vibrational energy dynamics [, ].

Q3: Is benzene-d6 compatible with common organic solvents?

A3: Benzene-d6 exhibits good solubility in a variety of organic solvents, including benzene, toluene, chloroform, and tetrahydrofuran, making it suitable for various reaction conditions [, , , ].

Q4: Does benzene-d6 show different sorption behavior compared to benzene when interacting with humic substances?

A4: Studies employing deuterium quadrupole-echo nuclear magnetic resonance spectroscopy reveal that benzene-d6 sorption by humic and fulvic acids progresses gradually, filling specific sites over time []. Interestingly, the sorption process and the proportion of specific motional states of benzene-d6 within these complex matrices evolve over several years, suggesting dynamic interactions [].

Q5: Can benzene-d6 act as a deuterium source in catalytic reactions?

A5: Yes, benzene-d6 has been successfully employed as a deuterium source in hydrogen isotope exchange (HIE) reactions catalyzed by transition metal complexes []. For instance, a bis(silylene)pyridine cobalt(III) complex effectively catalyzed HIE between benzene-d6 and various arenes and heteroarenes []. This approach allows deuterium incorporation at sterically hindered C-H bonds, showcasing the potential of benzene-d6 in developing chemoselective C(sp2)-H activation methodologies [].

Q6: How does the choice of solvent affect the reactivity of platinum(IV) complexes in the context of C-H bond activation using benzene-d6?

A6: The solvent plays a crucial role in determining the outcome of reactions involving platinum(IV) complexes and benzene-d6. For example, thermolysis of a kappa(3)-Tp(Me)2Pt(IV)(CH(3))(2)H complex in benzene-d6 leads to C-D bond activation, generating a deuterated platinum(IV) complex []. Conversely, in the presence of acetonitrile-d(3), the reaction follows a different pathway, yielding a kappa(2)-Tp(Me)2Pt(II)(CH(3))(NCCD(3)) complex []. These findings emphasize the significance of solvent selection when designing reactions involving C-H bond activation with benzene-d6.

Q7: Have computational methods been used to study benzene-d6?

A7: Yes, computational chemistry plays a vital role in understanding the properties and behavior of benzene-d6. Ab initio electronic structure calculations have been employed to determine the Deuterium Quadrupole Coupling Constant (DQCC) in benzene-d6 and its isotopomers []. These calculations provide valuable insights into the electronic environment around the deuterium atoms and contribute to the interpretation of experimental NMR data [].

Q8: Can computational simulations predict the dynamics of benzene-d6 in different environments?

A8: Molecular dynamics simulations have been successfully employed to study the orientational dynamics of benzene-d6 confined in nanoporous sol-gel glass monoliths []. These simulations help understand the influence of confinement on the rotational motion of benzene-d6 and provide insights into the interactions between the confined liquid and the pore walls [].

Q9: Can deuterated solvents like benzene-d6 improve analytical techniques?

A9: Deuterated solvents, including benzene-d6, find applications in various analytical techniques, particularly in NMR spectroscopy. Replacing conventional solvents with deuterated analogs minimizes solvent signals, enhancing the sensitivity and resolution of NMR spectra, and enabling the observation of subtle signals from analytes [, ].

Q10: What is known about the environmental fate and potential impact of benzene-d6?

A10: While specific studies on the environmental fate of benzene-d6 might be limited, its chemical behavior is expected to be similar to benzene. Therefore, handling benzene-d6 with the same precautions as benzene is crucial due to benzene's known environmental persistence and toxicity.

Q11: What resources facilitate research using benzene-d6?

A11: Advancements in synthetic chemistry provide access to high-purity benzene-d6 and its derivatives []. Sophisticated analytical techniques like NMR spectroscopy, coupled with computational methods, allow researchers to investigate the structure, dynamics, and reactivity of benzene-d6 in various chemical environments [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)